1H-Tetrazole-5-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 1H-Tetrazole-5-acetic acid involves multi-step processes with notable efficiency and yield. One approach involves the preparation of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid through a 4-step synthesis from K14 CN, achieving an overall 32% radiochemical yield (Maxwell & Tran, 2017). Another method reported the synthesis starting from 5-amino tetrazole to 1H-tetrazole acetic acid with a total yield higher than 65%, emphasizing the optimization of nucleophilic substitution conditions (Tao, 2013).
Molecular Structure Analysis
Structural characterization of 1H-Tetrazole-5-acetic acid and its derivatives is vital for understanding their chemical behavior. X-ray crystallography and spectroscopic methods have been employed to elucidate the crystal structure, revealing the existence of the compound in the solid state as the 1H-tautomer and detailing the formation of intermolecular hydrogen bonds that contribute to its stability (Pagacz-Kostrzewa et al., 2013).
Chemical Reactions and Properties
1H-Tetrazole-5-acetic acid acts as a versatile reagent in various chemical reactions. It has been used as an organocatalyst in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives, demonstrating its potential in promoting solvent-free conditions for chemical transformations (Mondal, Khan, & Mitra, 2019). Additionally, its coordination compounds with Nd(III) and Dy(III) have shown specific catalytic behavior for the polymerization of styrene, highlighting controlled characteristics (Li et al., 2012).
Physical Properties Analysis
The physical properties of 1H-Tetrazole-5-acetic acid and its derivatives include solubility, melting point, and crystalline structure, which are crucial for its application in synthesis and material science. The specific physical properties often depend on the method of synthesis and the conditions under which the compound is isolated and stored.
Chemical Properties Analysis
Chemical properties such as acidity, reactivity with various reagents, and the ability to form salts and complexes with metals highlight the chemical versatility of 1H-Tetrazole-5-acetic acid. Its role as a building block for the synthesis of various coordination compounds underscores its importance in the development of materials with potential catalytic, photophysical, and magnetic properties (Yu et al., 2012).
Scientific Research Applications
Synthesis and Metabolic Profiling Studies
1H-Tetrazole-5-acetic acid has been used as an intermediate in the synthesis of biologically active molecules. Its derivative, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, was prepared for metabolic profiling studies in drug discovery phases (Maxwell & Tran, 2017).
Novel Synthesis Process
A novel process for preparing 1H-tetrazole acetic acid was reported, involving the synthesis of 5-amino tetrazole from hydrazine hydrate and cyanamide, followed by a series of reactions leading to 1H-tetrazole acetic acid (Tao, 2013).
Organocatalysis in Synthesis
1H-Tetrazole 5-acetic acid has been explored as an organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives. This method is convenient, and the catalyst can be reused. The synthesized compounds exhibit yellowish-white fluorescence under UV light, showing potential in photophysical studies (Mondal, Khan, & Mitra, 2019).
Preparation of Energetic High-Nitrogen Compounds
1H-Tetrazole-5-acetic acid has been used in the preparation of energetic high-nitrogen compounds like 5-(trinitromethyl)-2H-tetrazole and -tetrazolates. These compounds exhibit explosive properties upon impact or heating, indicating their potential in energetic material research (Haiges & Christe, 2013).
Ligand in Copper-Catalyzed Reactions
Tetrazole-1-acetic acid has been found to serve as a superior ligand in copper-catalyzed N-arylation of imidazoles with aryl iodides, showing the compound's utility in facilitating specific chemical reactions under mild conditions (Wu et al., 2013).
Coordination Compounds and Catalytic Properties
1H-Tetrazolate-5-acetic acid has been used to form coordination compounds with Nd(III) and Dy(III). These compounds show specific and good catalytic behavior for the polymerization of styrene (Li et al., 2012).
Safety And Hazards
1H-Tetrazole-5-acetic acid is classified as an irritant and may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .
Future Directions
Tetrazoles, including 1H-Tetrazole-5-acetic acid, play a crucial role in pharmaceutical and medicinal applications . They are being explored for their potential use in the synthesis of novel drugs and biologically active substances . The synthesis of tetrazole scaffolds has been a significant area of interest in chemical and pharmaceutical research .
properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNAPQMUUHSYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176139 | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Tetrazole-5-acetic acid | |
CAS RN |
21743-75-9 | |
Record name | Tetrazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21743-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21743-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Tetrazol-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-tetrazol-5-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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